

# Thermodynamic Profiling of Substituted Anthranilic Acids: Structural Energetics and Phase Behavior

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## Compound of Interest

Compound Name:	2-[Methyl(phenyl)amino]benzoic acid
CAS No.:	73323-82-7
Cat. No.:	B3281389

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## Executive Summary

Anthranilic acid (2-aminobenzoic acid) and its substituted derivatives serve as the foundational scaffold for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic and flufenamic acid. In drug development, the thermodynamic profile of these molecules—specifically their crystal lattice energy, enthalpy of fusion (

), and sublimation energetics (

)—directly dictates their solubility, bioavailability, and solid-state stability.

This technical guide analyzes the thermodynamic properties of substituted anthranilic acids, emphasizing the "Ortho Effect" where intramolecular hydrogen bonding (IMHB) significantly alters phase transition behaviors compared to meta- and para-isomers. It provides validated experimental protocols for determining these parameters and synthesizes data for researchers optimizing solid-state formulations.

## Structural Energetics & The Ortho Effect[1]

The thermodynamic distinctiveness of anthranilic acid (AA) arises from the proximity of the amino (

) and carboxyl (

) groups. Unlike its isomer 4-aminobenzoic acid (PABA), which relies on an extensive intermolecular hydrogen bonding network to stabilize its crystal lattice, AA forms a stable 6-membered intramolecular ring via hydrogen bonding.

### Lattice Energy Implications

This intramolecular "locking" reduces the potential for intermolecular networking, resulting in lower lattice energies (

).

- Anthranilic Acid (Ortho):

. [1] The IMHB satisfies the donor/acceptor potential internally, lowering the energy penalty for the crystal-to-liquid transition.

- 4-Aminobenzoic Acid (Para):

. Lacking IMHB, PABA forms strong intermolecular dimers and chains, requiring significantly higher thermal energy to disrupt the lattice.

### Substituent Effects

Substitutions on the phenyl ring or the nitrogen atom modulate this behavior:

- Electron-Withdrawing Groups (EWGs): Substituents like

or

at the 4- or 5-position alter the

of the carboxyl group, strengthening or weakening the IMHB depending on resonance contributions.

- N-Substitution (Fenamates): Bulky groups on the nitrogen (e.g., the 2,3-dimethylphenyl group in mefenamic acid) introduce steric strain that can twist the amino group out of planarity, disrupting the IMHB and altering solubility profiles in organic solvents.

## Phase Transition Thermodynamics

Quantifying the energy required to transition between solid, liquid, and gas phases is critical for predicting physical stability and vapor pressure.

### Enthalpy of Sublimation ( )

Sublimation enthalpy is a direct measure of the total intermolecular interactions in the solid state. For anthranilic acid derivatives,

is the sum of the fusion enthalpy and vaporization enthalpy (at

):

## Thermodynamic Data Summary

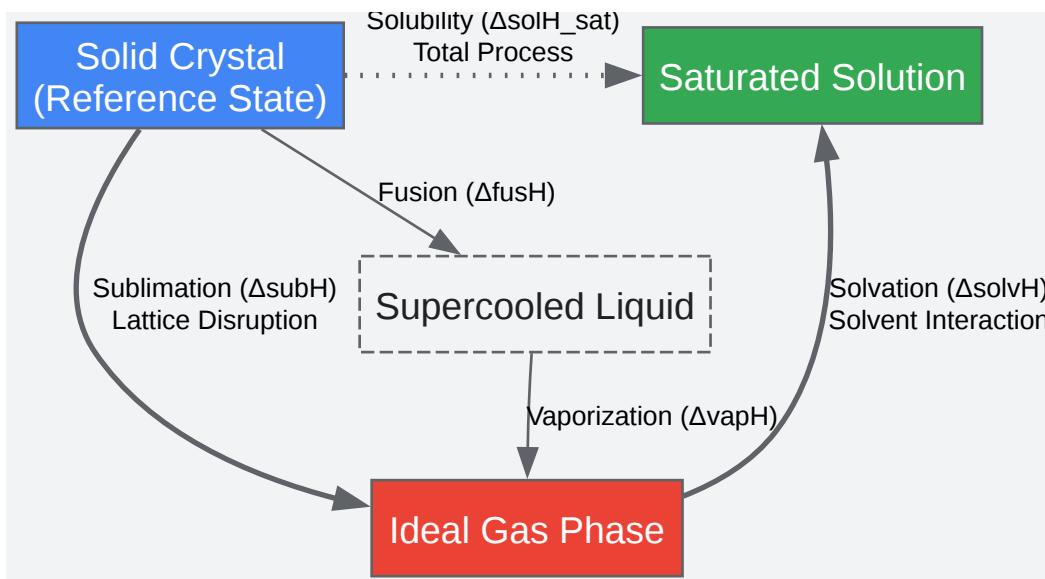
The following table synthesizes validated thermodynamic values for Anthranilic Acid and key derivatives.

Compound	Substituent	(K)	(kJ/mol)	(kJ/mol)	(COOH)
Anthranilic Acid	None	419.5	23.4	108.2	2.17
N-Methylantranilic Acid	N-Methyl	452.0	28.1	112.5	2.30
Mefenamic Acid	N-(2,3-xylyl)	503.1	31.8	126.4	4.20
N-Phenylantranilic Acid	N-Phenyl	458.0	29.5	119.8	4.05

Data aggregated from NIST Chemistry WebBook and standard thermochemical literature.

## Visualization: The Thermodynamic Cycle

The relationship between solid-state energetics and solubility is best understood through a thermodynamic cycle. The solubility of a solid drug is thermodynamically equivalent to breaking the crystal lattice (sublimation) and then solvating the gas-phase molecules.



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Figure 1: Born-Haber cycle illustrating the thermodynamic pathway of solubility. High

(strong lattice) opposes dissolution, while negative

(favorable solvation) drives it.

## Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating checks (e.g., Indium calibration, mass loss linearity).

### Protocol A: Differential Scanning Calorimetry (DSC) for

Objective: Determine the onset melting temperature and enthalpy of fusion.

- Calibration: Calibrate the DSC heat flow and temperature using high-purity Indium (

- ,
- ).
- Sample Prep: Weigh 3–5 mg of dried anthranilic acid derivative into an aluminum pan.
    - Critical Step: Use hermetically sealed pans with a pinhole if the compound is prone to sublimation before melting (common for AA). This maintains vapor pressure equilibrium.
  - Run Parameters:
    - Equilibrate at
    - Ramp at
    - to
    - above the expected melting point.
    - Why 5 K/min? Faster rates ( ) increase sensitivity but induce thermal lag, shifting artificially high.
  - Analysis: Integrate the endothermic peak. The onset intersection is ; the area under the curve is .

## Protocol B: Knudsen Effusion for

Objective: Measure vapor pressure (

) and sublimation enthalpy for low-volatility solids.

- Setup: Place the solid in a Knudsen cell (titanium or glass) with a micro-orifice (area

). Place the cell in a high-vacuum chamber (

).

- Isothermal Steps: Heat the cell to a constant temperature

.

- Measurement: Measure the mass loss rate (

) using a quartz crystal microbalance or thermogravimetric analyzer (TGA).

- Calculation: Calculate vapor pressure

using the Knudsen equation:

(Where

is molar mass and

is the Clausing factor for orifice geometry).

- Thermodynamic Extraction: Plot

vs.

. The slope equals

.



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Figure 2: Logic flow for the Knudsen Effusion method. Linearity in the final plot validates the assumption of thermodynamic equilibrium.

## Solution Thermodynamics & Solubility[3][4][5][6][7][8]

For formulation scientists, the solubility of anthranilic acid derivatives is often predicted using Hansen Solubility Parameters (HSP). The total solubility parameter (

) is decomposed into dispersion (

), polar (

), and hydrogen-bonding (

) components.

### Solubility Prediction Logic

- Anthranilic Acid: High due to the amine and carboxyl groups. Soluble in ethanol and PEG-400.
- Fenamates (e.g., Mefenamic Acid): The N-substitution increases lipophilicity (lower ), making them less soluble in water but highly soluble in octanol and lipid-based excipients.

### and pH-Dependent Solubility

Since anthranilic acids are amphoteric (zwitterionic potential), their solubility is pH-dependent.

- Acidic pH ( ): Protonation of the amine ( ). High solubility.
- Basic pH ( ): Deprotonation of the carboxyl ( ). High solubility.
- Isoelectric Point (

): Near pH 3.5. Minimum solubility occurs here, where the neutral zwitterion dominates and lattice energy is maximized.

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